molecular formula C17H19ClN2O B5141447 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol

2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol

Cat. No. B5141447
M. Wt: 302.8 g/mol
InChI Key: HHOPUUVOOYZVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol, also known as m-CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound belongs to the class of phenylpiperazine derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is believed to act as a partial agonist of the 5-HT1A receptor and a full agonist of the 5-HT2 receptor. It also has affinity for the alpha-1 adrenergic receptor and the dopamine transporter.
Biochemical and Physiological Effects:
M-CPP has been shown to increase heart rate and blood pressure in humans, indicating its potential as a sympathomimetic agent. It has also been shown to increase cortisol levels and decrease prolactin levels in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol in lab experiments is its well-established pharmacological profile. However, its potential for inducing anxiety-like behavior in animal models can be a limitation, and caution should be taken when interpreting the results.

Future Directions

There are several future directions for the study of 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol. One area of interest is its potential as a treatment for anxiety disorders and depression. Additionally, further research is needed to fully understand its mechanism of action and its effects on various neurotransmitter systems. The development of more selective agonists and antagonists for the 5-HT1A and 5-HT2 receptors could also provide valuable insights into the pharmacology of 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol.

Synthesis Methods

The synthesis of 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol involves the reaction of 3-chlorophenylpiperazine with formaldehyde and phenol in the presence of an acid catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

The potential therapeutic benefits of 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol have been extensively studied in the field of scientific research. It has been shown to have anxiogenic effects, which can be useful in the treatment of anxiety disorders. Additionally, 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol has been studied for its antidepressant properties and has been shown to increase the levels of certain neurotransmitters such as serotonin and norepinephrine in the brain.

properties

IUPAC Name

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c18-15-5-3-6-16(12-15)20-10-8-19(9-11-20)13-14-4-1-2-7-17(14)21/h1-7,12,21H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOPUUVOOYZVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]phenol

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